molecular formula C16H21NO B5473147 Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci)

Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci)

Cat. No.: B5473147
M. Wt: 243.34 g/mol
InChI Key: DKXGKVSEVIIYQL-MDZDMXLPSA-N
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Description

Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 3-methyl group and a 3-(4-methylphenyl)-1-oxo-2-propenyl group. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Preparation Methods

The synthesis of Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) involves several steps. One common method is the reaction of 3-methylpiperidine with 4-methylbenzaldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) can be compared with other piperidine derivatives, such as:

These comparisons highlight the uniqueness of Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci) and its potential for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-13-5-7-15(8-6-13)9-10-16(18)17-11-3-4-14(2)12-17/h5-10,14H,3-4,11-12H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXGKVSEVIIYQL-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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